molecular formula C4H11I2N B2547289 (2-Iodoethyl)dimethylamine hydroiodide CAS No. 76004-08-5

(2-Iodoethyl)dimethylamine hydroiodide

Cat. No.: B2547289
CAS No.: 76004-08-5
M. Wt: 326.948
InChI Key: GHHBYTOZNIMUBP-UHFFFAOYSA-N
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Description

(2-Iodoethyl)dimethylamine hydroiodide is a useful research compound. Its molecular formula is C4H11I2N and its molecular weight is 326.948. The purity is usually 95%.
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Scientific Research Applications

Reactions with Nucleophilic Reagents

(Mukaiyama, Yamaguchi, & Nohira, 1965) explored the reactions of iodomethylate of N,N-dimethylthiobenzamide with various nucleophilic reagents, leading to the creation of compounds like N,N-dimethylbenzamide methylethylmercaptol and α-dimethylamino-α-methylthiobenzyl cyanide.

Polymer Research

In polymer research, (Perevyazko et al., 2019) studied poly(2-(dimethylamino)ethyl methacrylate)s and their quaternized versions, revealing insights into their hydrodynamic sizes, conformations, and the influence of ion-specific interactions.

Supramolecular Properties

(Cadot, Salignac, Marrot, Dolbecq, & Sécheresse, 2000) synthesized a novel decameric oxo–thio ring, analyzing its supramolecular assembly and hydrogen bonding patterns, providing valuable insights into cluster chemistry.

Cytotoxicity in Cancer Cells

In the field of medicinal chemistry, (Fu et al., 2010) studied iodido osmium(II) complexes with dimethylamine components, demonstrating potent cytotoxicity against human cancer cell lines, indicating potential therapeutic applications.

Synthesis of New Compounds

(Megen, Jablonka, & Reiss, 2014) and (Lu & Twieg, 2005) focused on synthesizing new compounds using dimethylamine hydroiodide, contributing to organic synthesis and materials science.

Analytical Chemistry Applications

(Yang et al., 2014) developed a method for detecting iodide anions using a donor-acceptor thiourea derivative, providing a novel approach for analytical applications in environmental and biochemical analysis.

Kinetic Studies

Kinetic studies, such as those by (Okamoto, Fukui, & Shingu, 1967), have examined the reactions of dimethylamine with other compounds, providing fundamental insights into reaction mechanisms and kinetics.

Mechanism of Action

Target of Action

Quaternary ammonium compounds find various applications in material science, catalysis, and medicinal chemistry.

Mode of Action

The key feature of (2-Iodoethyl)dimethylamine hydroiodide is its central quaternary ammonium cation, (CH3)2N(CH2)2I. This cation possesses a positive charge on the nitrogen atom due to the four bonded methyl groups. The iodide anion (I-) balances the positive charge.

Biochemical Pathways

There is currently no documented information regarding the specific biochemical pathways affected by this compound .

Properties

IUPAC Name

2-iodo-N,N-dimethylethanamine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10IN.HI/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHBYTOZNIMUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCI.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76004-08-5
Record name (2-iodoethyl)dimethylamine hydroiodide
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